REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2[CH:9]=[C:10]3[C:16]([C:17]4[CH:18]=[N:19][NH:20][CH:21]=4)=[CH:15][NH:14][C:11]3=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:22]O>C(O)(=O)C>[C:1]1([S:7]([C:8]2[CH:9]=[C:10]3[C:16]([C:17]4[CH:21]=[N:20][NH:19][CH:18]=4)=[CH:15][NH:14][C:11]3=[N:12][CH:13]=2)=[O:22])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC=1C=C2C(=NC1)NC=C2C=2C=NNC2
|
Name
|
|
Quantity
|
10.5 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
224 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then purified by preparative LCMS (column LUNA 10 μl C18(2) 00G-4253-V0 250×50 mm)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)C=1C=C2C(=NC1)NC=C2C=2C=NNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |